molecular formula C13H11BrFN3O B15115877 N-(4-bromo-2-fluorophenyl)-6-ethylpyrimidine-4-carboxamide

N-(4-bromo-2-fluorophenyl)-6-ethylpyrimidine-4-carboxamide

Cat. No.: B15115877
M. Wt: 324.15 g/mol
InChI Key: DBIGQQFBDBGFMH-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-6-ethylpyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromo and fluorine substituent on the phenyl ring, an ethyl group on the pyrimidine ring, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-6-ethylpyrimidine-4-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Bromination and Fluorination: The phenyl ring is brominated and fluorinated using bromine and fluorine sources, respectively. This can be achieved through electrophilic aromatic substitution reactions.

    Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the intermediate compound with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-6-ethylpyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromo and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-6-ethylpyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-6-ethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-bromo-benzamide
  • 4-bromo-2-fluorobiphenyl
  • N-(4-bromo-2-fluorophenyl)-6-methoxy-7-(1-methylpiperidin-4-yl)methoxyquinazolin-4-amine

Uniqueness

N-(4-bromo-2-fluorophenyl)-6-ethylpyrimidine-4-carboxamide is unique due to the combination of its bromo and fluoro substituents on the phenyl ring, the ethyl group on the pyrimidine ring, and the carboxamide functional group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C13H11BrFN3O

Molecular Weight

324.15 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-ethylpyrimidine-4-carboxamide

InChI

InChI=1S/C13H11BrFN3O/c1-2-9-6-12(17-7-16-9)13(19)18-11-4-3-8(14)5-10(11)15/h3-7H,2H2,1H3,(H,18,19)

InChI Key

DBIGQQFBDBGFMH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=N1)C(=O)NC2=C(C=C(C=C2)Br)F

Origin of Product

United States

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